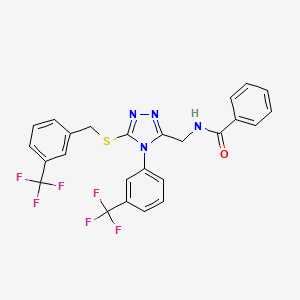

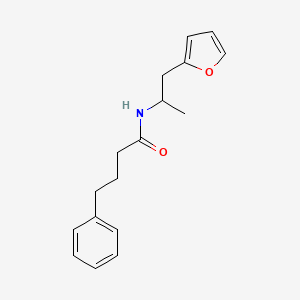

N-(1-(furan-2-yl)propan-2-yl)-4-phenylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-(furan-2-yl)propan-2-yl)-4-phenylbutanamide is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields.

Applications De Recherche Scientifique

Antimicrobial Activity

A study on the synthesis of new series of pyrazole and imidazole derivatives, including compounds related to N-(1-(furan-2-yl)propan-2-yl)-4-phenylbutanamide, demonstrated significant antimicrobial activity. These compounds were synthesized using the Mannich base method and evaluated for their effectiveness against various microbial strains (Idhayadhulla, Kumar, & Abdul, 2012).

Organic Synthesis and Chemical Properties

Research has been conducted on the aza-Piancatelli rearrangement and Michael reaction for synthesizing 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives, showcasing the chemical versatility and synthetic utility of furan-2-yl(phenyl)methanol derivatives. This methodology is highlighted by good yields, high selectivity, and the potential for diverse chemical transformations (Reddy et al., 2012).

Photophysical Studies

The impact of solvent polarity on the photophysical properties of chalcone derivatives, including furan-2-yl variants, was investigated. This study provided valuable insights into the solvatochromic effects and intramolecular charge transfer interactions, contributing to a deeper understanding of the photophysical behavior of furan-containing compounds (Kumari et al., 2017).

Material Science

In the field of material science, research on poly(thiophenylanilino) and poly(furanylanilino) polymers with substituted phenyl side groups opens new avenues for the development of electroactive materials. These novel hybrid polymers, synthesized through electrophilic aromatic conditions, demonstrate potential for applications in electronic devices due to their electrochemical activity and structural versatility (Baldwin et al., 2008).

Antiprotozoal Activity

A study on the synthesis and antiprotozoal activity of aza-analogues of furamidine, including furan-2-yl derivatives, revealed potent inhibitory effects against Trypanosoma b.rhodesiense and Plasmodium falciparum. This research underscores the therapeutic potential of furan-containing compounds in treating protozoal infections (Ismail et al., 2003).

Mécanisme D'action

Target of Action

The primary target of N-[1-(furan-2-yl)propan-2-yl]-4-phenylbutanamide is currently unknown. It’s structurally related compound, (s)-1-(furan-2-yl)propan-1-ol, is known to be a precursor for the production of pyranone, which can be used in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs .

Mode of Action

The related compound (s)-1-(furan-2-yl)propan-1-ol is synthesized via the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using the lactobacillus paracasei bd101 biocatalyst . This suggests that N-[1-(furan-2-yl)propan-2-yl]-4-phenylbutanamide might also interact with its targets through a similar bioreduction process.

Biochemical Pathways

The related compound (s)-1-(furan-2-yl)propan-1-ol is involved in the synthesis of pyranone, which is used in the production of various pharmaceuticals . Therefore, it is plausible that N-[1-(furan-2-yl)propan-2-yl]-4-phenylbutanamide might also affect similar biochemical pathways.

Result of Action

The related compound (s)-1-(furan-2-yl)propan-1-ol is known to be a precursor for the production of pyranone, which can be used in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs . This suggests that N-[1-(furan-2-yl)propan-2-yl]-4-phenylbutanamide might have similar molecular and cellular effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-[1-(furan-2-yl)propan-2-yl]-4-phenylbutanamide is currently unknown. The related compound (s)-1-(furan-2-yl)propan-1-ol is synthesized using the lactobacillus paracasei bd101 biocatalyst obtained from boza, a grain-based fermented beverage . This suggests that the action of N-[1-(furan-2-yl)propan-2-yl]-4-phenylbutanamide might also be influenced by similar environmental factors.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[1-(furan-2-yl)propan-2-yl]-4-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-14(13-16-10-6-12-20-16)18-17(19)11-5-9-15-7-3-2-4-8-15/h2-4,6-8,10,12,14H,5,9,11,13H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTFFQONLAGMUQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)NC(=O)CCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2497678.png)

![1-{[1-(2H-1,3-benzodioxol-5-yl)ethylidene]amino}-3-(oxolan-2-ylmethyl)thiourea](/img/structure/B2497680.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methoxybenzamide](/img/structure/B2497682.png)

![N-(3-acetylphenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2497685.png)

![3-(4-chlorophenyl)-5,7-dimethyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2497687.png)

![2-((2-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-oxoethyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2497688.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2497691.png)

![N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2497700.png)